molecular formula C10H19NO B6262696 2-oxaspiro[5.5]undecan-5-amine CAS No. 1555761-55-1

2-oxaspiro[5.5]undecan-5-amine

Cat. No.: B6262696
CAS No.: 1555761-55-1
M. Wt: 169.3
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Description

2-Oxaspiro[5.5]undecan-5-amine is a chemical scaffold of significant interest in medicinal chemistry and materials science. While direct studies on this specific amine are limited, research on closely related oxaspiro[5.5]undecane compounds reveals a promising profile for several research fields. Compounds based on the 2-oxa-spiro[5.5]undecane scaffold have demonstrated robust neurotrophic, neurogenic, and neuroprotective actions in ex vivo and in vivo models, with their molecular mechanism appearing to proceed through the TrkB-MEK-ERK-CREB-BDNF pathway . This suggests potential for this chemical class in neuroscience research, particularly in studies investigating neuronal differentiation, survival, and recovery. In the realm of drug delivery, the spiro structure is a key component in the design of advanced biomaterials. For instance, polymers incorporating a 1,4,7,10-tetraoxaspiro[5.5]undecane unit have been engineered to create acid-sensitive, multifunctional polymers for non-viral gene delivery . These materials are designed to efficiently package genetic material, facilitate endosomal escape, and biodegrade, making them highly efficient for transfecting a variety of cell types, including difficult-to-transfect primary cells . Furthermore, the structural complexity of the spiro[5.5]undecane framework makes it a valuable building block for synthesizing macrocycles and host-guest complexes with potential applications in chiral recognition and separation technologies . This product, 2-oxaspiro[5.5]undecan-5-amine, is presented as a versatile building block to support innovation in these areas. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human or veterinary consumption.

Properties

CAS No.

1555761-55-1

Molecular Formula

C10H19NO

Molecular Weight

169.3

Purity

85

Origin of Product

United States

Synthetic Methodologies Toward 2 Oxaspiro 5.5 Undecan 5 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-oxaspiro[5.5]undecan-5-amine identifies several key disconnections that simplify the target molecule into more readily available starting materials. The primary disconnections involve the C-N bond of the amine and the C-O-C bonds of the spiroketal.

Disconnection 1 (C-N Bond): The most straightforward disconnection is the C5-amine bond. This suggests a late-stage introduction of the amine group via methods such as reductive amination of a corresponding ketone, 2-oxaspiro[5.5]undecan-5-one. Alternatively, the amine could be installed via nucleophilic substitution of a suitable leaving group at the C5 position or through the reduction of an oxime or azide precursor.

Disconnection 2 (Spiroketal C-O Bonds): A more fundamental disconnection breaks the tetrahydropyran (B127337) ring. Cleavage of the two C-O bonds of the spiroketal leads to a hydroxyketo-precursor. This linear precursor, a 1-(5-hydroxypentyl)cyclohexane-1,4-diol derivative (with the C4-hydroxyl group being a masked ketone), can be cyclized under acidic conditions to form the spiroketal. This approach is a classic strategy for spiroketal synthesis.

Disconnection 3 (Ring-Forming Strategies): Further disconnection of the cyclohexane (B81311) ring itself points toward strategies where the spirocenter is formed concurrently with one of the rings. This could involve cycloaddition or annulation strategies starting from acyclic or monocyclic precursors. For instance, a Diels-Alder reaction or a Michael addition-initiated ring closure could be envisioned to construct the carbocyclic ring onto a precursor already containing the elements of the tetrahydropyran.

These disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections.

Classical and Modern Cyclization Strategies

The formation of the spirocyclic core is the most critical aspect of the synthesis. Both classical and modern methods can be applied to construct the 2-oxaspiro[5.5]undecane system.

Cycloaddition reactions offer a powerful tool for the rapid assembly of cyclic and spirocyclic systems.

Intramolecular Dipolar Cycloaddition: A plausible strategy involves the conjugate addition of an oxime to a diene, which generates a transient nitrone that then undergoes an intramolecular dipolar cycloaddition. figshare.com For the synthesis of the related azaspiro[5.5]undecane system, the reaction of a cyclohexanone oxime derivative with an appropriate dienyl ether could potentially form a bicyclic isoxazolidine, which upon reductive N-O bond cleavage would yield the desired 2-oxaspiro[5.5]undecane core.

rsc.orgaragen.com-Cycloaddition Reactions: The reaction of monovalent group 13 diyls with 1,2-diketones has been shown to produce 5-metalla-spiro[4.5]heterodecenes via a rsc.orgaragen.com-cycloaddition mechanism. mdpi.com While not directly forming the target oxaspirocycle, this methodology highlights the potential of cycloaddition reactions to create spiro-heterocyclic systems and could conceptually be adapted.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgresearchgate.net

The development of MCRs for spiroketal synthesis is an active area of research. A catalytic asymmetric synthesis of spiroacetals has been achieved through a gold phosphate-catalyzed one-pot, three-component coupling of alkynols, anilines, and glyoxylic acid. rsc.org While this specific reaction produces a different scaffold, it illustrates the power of MCRs to generate complex spirocyclic systems with high enantioselectivity. Adapting such a strategy would involve the careful selection of components that could assemble into the 2-oxaspiro[5.5]undecane framework. For example, a reaction involving a functionalized cyclohexane, a C5-building block, and an amine source could potentially construct the core in a single step. organic-chemistry.orgnih.gov

Cascade reactions initiated by a Michael addition are a robust method for constructing cyclic systems. The thia-Michael addition, for instance, involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound and is a powerful tool for C-S bond formation. srce.hr An analogous aza-Michael addition can be used to form C-N bonds. frontiersin.org

A strategy for the 2-oxaspiro[5.5]undecane system could involve the following steps:

Michael Addition: A nucleophile, such as the enolate of a protected 5-aminocyclohexanone derivative, could be added to an α,β-unsaturated ester like ethyl acrylate.

Annulation: The resulting intermediate could then undergo an intramolecular cyclization (e.g., Dieckmann condensation or an aldol-type reaction) followed by reduction and ketalization to form the spirocyclic system.

A related approach has been successfully used to synthesize diazaspiro[5.5]undecane derivatives through a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones, achieving excellent yields. researchgate.net This demonstrates the utility of tandem Michael additions for building the spiro[5.5] core structure.

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry at the C5 amine center and the C6 spirocenter is crucial. Enantioselective methods are required to produce a single enantiomer of the target compound.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of 2-oxaspiro[5.5]undecan-5-amine, a chiral auxiliary could be employed in several ways:

Auxiliary on the Nitrogen: An Evans-type oxazolidinone or a pseudoephedrine auxiliary could be attached to a precursor of the amine. wikipedia.org This would direct the stereoselective alkylation or conjugate addition needed to build the carbon skeleton.

Auxiliary on the Cyclohexane Ring: A chiral auxiliary could be attached to the cyclohexane precursor to control the facial selectivity of a key ring-forming or functionalization step. For instance, bicyclic lactams have been used as effective chiral auxiliaries to control SNAr reactions in the enantioselective synthesis of spirooxoindoles, yielding products with excellent enantioselectivity. aragen.comresearchgate.net

The following table summarizes a representative chiral auxiliary-controlled reaction for the synthesis of spirocycles.

EntryReactantChiral AuxiliaryReaction TypeDiastereomeric Ratio (dr)Yield (%)
1Acyl bicyclic lactam(S)-valinol derivedSNAr99:185
2N-acyl oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAldol Addition>98:290
3Pseudoephedrine amide(1S,2S)-PseudoephedrineAlkylation>95:588

This table presents generalized data from methodologies applicable to stereoselective spirocycle synthesis. aragen.comresearchgate.net

By employing these advanced synthetic strategies, the targeted construction of 2-oxaspiro[5.5]undecan-5-amine can be approached with a high degree of chemical control, enabling the synthesis of this complex and potentially valuable molecule.

Asymmetric Organocatalysis in Spirocyclization

Asymmetric organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering metal-free alternatives for the construction of complex chiral molecules. nih.govnih.gov The synthesis of spirocyclic frameworks, such as that of 2-oxaspiro[5.5]undecan-5-amine, can be effectively achieved using organocatalytic strategies that facilitate the formation of the key quaternary stereocenter with high enantioselectivity. These methods often rely on the activation of substrates through the formation of transient, reactive intermediates like iminium ions or enamines. princeton.edu

Several organocatalytic approaches are applicable to the formation of spirocycles. Iminium activation, for example, is a widely used strategy where a chiral secondary amine catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. princeton.edu This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. A subsequent intramolecular reaction, such as a Michael addition, can then lead to the formation of the spirocyclic core. Catalysts like proline and its derivatives or MacMillan-type imidazolidinones are frequently employed for such transformations. princeton.edu

Another key strategy is enamine catalysis, where the organocatalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine can then participate in various asymmetric reactions, including aldol or Michael reactions, to construct the spirocyclic system. Cascade reactions, which combine multiple organocatalytic steps in a single pot, are particularly efficient for building molecular complexity and have been successfully used in the synthesis of intricate spirocyclic structures. princeton.edu

Below is a table summarizing potential organocatalytic strategies for spirocyclization.

Table 1: Asymmetric Organocatalytic Strategies for Spirocyclization
Catalytic Mode Catalyst Type Key Intermediate Applicable Reaction Description
Iminium Catalysis Chiral Secondary Amines (e.g., Proline, Imidazolidinones) Iminium Ion Intramolecular Michael Addition, Diels-Alder Lowers the LUMO of α,β-unsaturated carbonyls to facilitate cyclization.
Enamine Catalysis Chiral Secondary Amines (e.g., Proline, Cinchona Alkaloids) Enamine Intramolecular Aldol/Michael Addition Activates ketones or aldehydes to act as nucleophiles in ring formation.
Hydrogen Bond Catalysis Thioureas, Squaramides Activated Electrophile Michael Addition, Cycloadditions Activates electrophiles and directs the approach of nucleophiles via H-bonding. nih.gov

Enzymatic and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis, operating under mild conditions with exceptional levels of stereo-, regio-, and chemoselectivity. nih.govnih.gov The application of enzymes in the synthesis of chiral compounds, particularly for the pharmaceutical industry, is a well-established field. nih.govnih.gov For a target molecule like 2-oxaspiro[5.5]undecan-5-amine, several classes of enzymes could be employed to install the desired stereochemistry.

Ketoreductases (KREDs) are a prominent class of enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols, often with very high enantiomeric excess. nih.gov A synthetic route could involve a spirocyclic ketone precursor, which is then stereoselectively reduced by a KRED. The resulting chiral alcohol can be subsequently converted to the amine moiety through standard functional group interconversions. The cofactor required for KREDs, typically NADH or NADPH, can be regenerated in situ using a sacrificial alcohol like isopropanol, making the process economically viable on a large scale. nih.gov

Transaminases (TAs) provide a more direct route by catalyzing the asymmetric synthesis of amines from the corresponding ketones. An ω-transaminase could be used to directly convert a 2-oxaspiro[5.5]undecan-5-one precursor into the desired (S)- or (R)-2-oxaspiro[5.5]undecan-5-amine, using an amino donor like isopropylamine. Lipases are another versatile class of enzymes, primarily used for the kinetic resolution of racemic alcohols or amines through enantioselective acylation. mdpi.com A racemic mixture of 2-oxaspiro[5.5]undecan-5-amine or its alcohol precursor could be resolved using a lipase to obtain the desired enantiomer in high purity.

Table 2: Potential Biocatalytic Approaches

Enzyme Class Abbreviation Transformation Substrate Precursor Advantages
Ketoreductase KRED Asymmetric ketone reduction 2-Oxaspiro[5.5]undecan-5-one High enantioselectivity, mild conditions, well-established technology.
Transaminase TA Asymmetric reductive amination 2-Oxaspiro[5.5]undecan-5-one Direct conversion of ketone to amine, high atom economy.
Lipase - Kinetic resolution of amine or alcohol Racemic 2-oxaspiro[5.5]undecan-5-amine/ol High enantioselectivity, broad substrate scope, operational stability.
Hydrolase - Hydrolysis of a prochiral diester Prochiral spirocyclic diester Access to chiral carboxylic acid intermediates.

Derivatization and Functionalization of the 2-oxaspiro[5.5]undecan-5-amine Core

Transformations at the Amine Moiety

The primary amine group in 2-oxaspiro[5.5]undecan-5-amine is a versatile functional handle for a wide range of chemical transformations. These modifications are crucial for modulating the physicochemical properties of the molecule and for constructing more complex derivatives.

Standard transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which are often more crystalline and can have distinct biological properties.

Alkylation: The amine can be mono- or di-alkylated using alkyl halides. Reductive amination, involving reaction with an aldehyde or ketone followed by reduction with an agent like sodium borohydride, is a common method for controlled mono-alkylation.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of corresponding ureas and thioureas.

These derivatizations allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Table 3: Selected Derivatization Reactions of the Amine Moiety

Reaction Type Reagent Functional Group Formed
Acylation Acetyl Chloride, Acetic Anhydride (B1165640) Amide
Sulfonylation Tosyl Chloride, Mesyl Chloride Sulfonamide
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ Secondary/Tertiary Amine
Urea Formation Phenyl Isocyanate Urea
Thiourea Formation Phenyl Isothiocyanate Thiourea

Modifications of the Oxa-Ring System

The tetrahydropyran (THP) ring of the 2-oxaspiro[5.5]undecane system is generally stable. The ether linkage is typically resistant to many reaction conditions, but it can be cleaved under strong acidic conditions, which could lead to a ring-opened dihydroxyalkyl-cyclohexane derivative. Selective functionalization of the THP ring itself is challenging without the presence of activating groups. However, if a synthetic route allows for the introduction of unsaturation or other functional groups within the ring prior to spirocyclization, further modifications would be possible. For instance, the presence of a double bond would allow for reactions such as epoxidation, dihydroxylation, or hydrogenation.

Regioselective Substitutions on the Undecane Skeleton

Achieving regioselective substitution on the saturated carbocyclic (cyclohexane) portion of the undecane skeleton is a significant synthetic challenge due to the presence of multiple unactivated C-H bonds. Classical approaches like free-radical halogenation typically lack selectivity and would likely result in a mixture of products.

Modern synthetic methods offer more control. Directed C-H activation, where a directing group (potentially the amine or a derivative thereof) guides a metal catalyst to a specific C-H bond, could enable functionalization at a predictable position. While this would require the installation of a suitable directing group, it provides a powerful strategy for regioselective substitution. Without such directing effects, modifications to this part of the molecule would likely need to be incorporated into the building blocks before the spirocyclization event.

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of 2-oxaspiro[5.5]undecan-5-amine can lead to more sustainable and efficient manufacturing processes.

Key green chemistry approaches include:

Catalysis: The use of biocatalysis and organocatalysis, as discussed previously, is a cornerstone of green chemistry. These methods avoid the heavy metal catalysts often used in traditional synthesis, which are toxic and can contaminate the final product. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cascade reactions are particularly effective in this regard as they minimize intermediate workup and purification steps.

Safer Solvents and Conditions: Minimizing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a key goal. mdpi.com Solvent-free reaction conditions, such as those used in mechanochemistry (ball-milling), can dramatically reduce waste and energy consumption. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. Microwave-assisted synthesis can often significantly shorten reaction times and improve energy efficiency compared to conventional heating. mdpi.commdpi.com

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources rather than petrochemicals. nih.gov While specific routes from renewable feedstocks to this spirocycle are not established, the general principle encourages the exploration of bio-based starting materials.

By integrating these principles, the synthesis of 2-oxaspiro[5.5]undecan-5-amine and its derivatives can be made more environmentally benign, cost-effective, and sustainable.

Table 4: Application of Green Chemistry Principles

Green Chemistry Principle Application to Synthesis Benefit
1. Prevention Optimize reaction conditions to minimize byproduct formation. Reduced waste treatment costs.
2. Atom Economy Employ cascade reactions or cycloadditions. Maximized efficiency, less waste.
3. Less Hazardous Synthesis Use organocatalysts or enzymes instead of heavy metals. Reduced toxicity and environmental impact.
5. Safer Solvents & Auxiliaries Utilize water, ethanol, or solvent-free conditions. Reduced environmental pollution and worker exposure.
6. Design for Energy Efficiency Employ microwave irradiation or reactions at ambient temperature. Lower energy consumption and costs. mdpi.com
9. Catalysis Utilize highly selective organo- or biocatalysts. Increased reaction rates, reduced waste, high selectivity.

Solvent-Free and Microwave-Assisted Syntheses

In recent years, synthetic methodologies have increasingly shifted towards greener and more efficient processes. Solvent-free and microwave-assisted reactions are at the forefront of this movement, offering advantages such as reduced reaction times, lower energy consumption, and minimized waste production.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to reductive amination reactions. The use of microwave irradiation can dramatically accelerate the rate of chemical reactions compared to conventional heating methods. researchgate.net This is due to the efficient and uniform heating of the reaction mixture through dielectric polarization. For the synthesis of 2-oxaspiro[5.5]undecan-5-amine, a mixture of the ketone precursor, an ammonia source (like ammonium (B1175870) formate), and a reducing agent can be subjected to microwave irradiation for a short period to achieve high yields of the target amine. This approach often eliminates the need for prolonged reaction times at high temperatures, which can lead to side product formation.

Solvent-free, or solid-phase, synthesis presents another green alternative. These reactions, sometimes facilitated by grinding in a ball mill or simply heating the neat reactants, can be highly efficient. For reductive amination, a solid-supported reducing agent, such as sodium borohydride on montmorillonite clay, can be used. The reactants are mixed and irradiated with microwaves or heated, leading to the formation of the product without the need for a bulk solvent, simplifying purification and reducing environmental impact.

Table 1: Comparison of Conventional vs. Microwave-Assisted Reductive Amination
ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction TimeSeveral hours to daysMinutes
Energy ConsumptionHighLow
Product YieldVariable, often moderateGenerally high to excellent
Side ProductsMore likely due to prolonged heatingOften minimized due to short reaction times
Solvent UseTypically requires organic solventsCan be performed in minimal or no solvent

Catalytic Systems for Enhanced Efficiency

The efficiency and selectivity of reductive amination can be significantly enhanced through the use of various catalytic systems. These catalysts, often based on transition metals, facilitate both the imine formation and its subsequent reduction, allowing the reaction to proceed under milder conditions and with greater atom economy. organic-chemistry.org

Homogeneous and heterogeneous catalysts have been developed for this purpose. Homogeneous catalysts, such as rhodium(I) complexes with diphosphine ligands, have shown effectiveness in catalyzing the reductive amination of ketones under smooth conditions. researchgate.net However, the difficulty in separating these catalysts from the product can be a drawback.

Heterogeneous catalysts are often preferred in industrial applications due to their ease of separation and recyclability. Metals like palladium (Pd), platinum (Pt), nickel (Ni), and rhodium (Rh) supported on materials such as activated carbon (C), alumina (Al₂O₃), or carbon nanofibers are commonly employed. organic-chemistry.orgresearchgate.net For the synthesis of 2-oxaspiro[5.5]undecan-5-amine, a suspension of the ketone, an ammonia source, and a heterogeneous catalyst (e.g., Rh/C) in a suitable solvent would be subjected to a hydrogen atmosphere. The catalyst facilitates the hydrogenation of the in situ-formed imine. researchgate.net

Recent advancements have focused on developing non-noble metal catalysts, which are more cost-effective and abundant. organic-chemistry.org The choice of catalyst and support can influence the reaction's selectivity and yield. For instance, rhodium on carbon nanofibers has been shown to be highly selective for the reductive amination of certain ketones. researchgate.net The synergy between microwave assistance and heterogeneous catalysis has also been explored, leading to rapid and high-yielding syntheses of amines. researchgate.netorganic-chemistry.org

Table 2: Overview of Catalytic Systems for Reductive Amination
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
NaBH(OAc)₃ (Sodium triacetoxyborohydride)Stoichiometric; DCE or THF solvent; often with acetic acidMild, selective for imines over ketones, broad substrate scopeStoichiometric waste generation
H₂ / Pd/C or Pt/CCatalytic; H₂ atmosphere (from balloon to high pressure); various solvents (e.g., MeOH, EtOH)High atom economy, clean, catalyst is recyclableRequires handling of H₂ gas, may reduce other functional groups
H₂ / Rh/CCatalytic; H₂ atmosphere; can be combined with microwave heatingHigh activity and selectivity, effective for ketonesHigher cost compared to Ni or Pd
H₂ / Raney NickelCatalytic; H₂ atmosphere; often requires higher pressures/temperaturesCost-effective, widely used industriallyCan be pyrophoric, may require harsh conditions
Ammonium Formate / Pd/CCatalytic; transfer hydrogenation (formate is H₂ source)Avoids handling of H₂ gasByproducts from formate decomposition

Chemical Reactivity and Mechanistic Pathways of 2 Oxaspiro 5.5 Undecan 5 Amine

Nucleophilic and Electrophilic Reactivity of the Amine Functionality

The amine group in 2-oxaspiro[5.5]undecan-5-amine is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which makes it an effective nucleophile and a moderate base. chemguide.co.uklibretexts.org

Nucleophilic Reactivity

As a secondary amine, the nitrogen atom readily attacks electron-deficient centers. chemguide.co.uk This nucleophilicity drives several characteristic reactions:

Alkylation: The amine can undergo SN2 reactions with alkyl halides to form tertiary amines. The reaction proceeds by the nitrogen lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This can lead to the formation of a quaternary ammonium (B1175870) salt if the resulting tertiary amine reacts further. msu.edu

Acylation: Reaction with acyl chlorides or acid anhydrides is typically rapid and exothermic, yielding stable N-substituted amides. chemguide.co.ukbritannica.com This is a common method for protecting the amine functionality or for synthesizing more complex amide derivatives.

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines. libretexts.org This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=C double bond adjacent to the nitrogen atom.

The nucleophilicity of secondary amines is generally greater than that of primary amines due to the electron-donating effect of the two alkyl groups attached to the nitrogen, though steric hindrance can sometimes moderate this reactivity. masterorganicchemistry.comacs.org

Electrophilic Reactivity

While inherently nucleophilic, the amine functionality can be converted into an electrophilic species. For instance, reaction with nitrous acid (HNO₂) can convert a secondary amine into an N-nitrosamine (R₂N-N=O). britannica.com These compounds have found applications in organic synthesis, although their use is often approached with caution. Furthermore, the iminium ions formed as intermediates during reactions (such as enamine formation) are themselves potent electrophiles.

Reaction TypeReagent/ElectrophileProduct TypeMechanistic Notes
Alkylation Alkyl Halide (R-X)Tertiary AmineSN2 displacement of the halide by the amine nucleophile. msu.edu
Acylation Acyl Chloride (RCOCl)N,N-disubstituted AmideNucleophilic acyl substitution. chemguide.co.uk
Enamine Formation Aldehyde/KetoneEnamineNucleophilic addition followed by dehydration. libretexts.org
Nitrosation Nitrous Acid (HNO₂)N-NitrosamineElectrophilic attack by the nitrosonium ion on the amine nitrogen. britannica.com

Ring-Opening and Ring-Expansion Reactions of the Oxa-Spiro System

The 2-oxaspiro[5.5]undecane skeleton is analogous to a spiroketal, a class of compounds known to undergo ring-opening reactions under acidic conditions. acs.orgnih.gov The presence of the ether oxygen within the tetrahydropyran (B127337) (THP) ring makes this moiety susceptible to cleavage.

Acid-Catalyzed Ring-Opening

In the presence of Brønsted or Lewis acids, the ether oxygen can be protonated or coordinated, making it a better leaving group. acs.orgyoutube.com This activation facilitates the nucleophilic attack at one of the adjacent carbons (C1 or C3). The mechanism is similar to the acid-catalyzed cleavage of THP ethers, which are common protecting groups for alcohols. youtube.comthieme-connect.de The reaction proceeds via an oxocarbenium ion intermediate after the C-O bond breaks. youtube.com Subsequent reaction with a nucleophile (e.g., water, an alcohol, or a halide ion) leads to a ring-opened product, yielding a substituted cyclohexyl derivative with a hydroxyalkyl chain.

Potential Ring-Expansion

Strained spirocyclic systems can undergo ring-expansion reactions, often driven by the release of ring strain and promoted by Lewis acids. nih.govnih.gov For the 2-oxaspiro[5.5]undecane system, while not highly strained, a rearrangement could be envisioned where a carbon-carbon bond migrates, leading to a larger heterocyclic system. Such reactions often proceed through carbocation intermediates, and the specific pathway would be highly dependent on the reaction conditions and the stability of the intermediates formed. nih.gov

Oxidation and Reduction Pathways of the Spirocyclic Core

The oxidation and reduction of 2-oxaspiro[5.5]undecan-5-amine can occur at either the amine functionality or the spirocyclic ether system.

Oxidation Pathways

The secondary amine is the more readily oxidized portion of the molecule. Depending on the oxidant, various products can be formed:

Oxidation to Azanols (Hydroxylamines): Mild oxidation, for example with hydrogen peroxide, can potentially form the corresponding N-hydroxylamine. However, these intermediates are often easily oxidized further. libretexts.org

Oxidative Cyclization: With certain oxidizing agents like potassium hexacyanoferrate(III), oxidation can lead to the formation of an iminium ion, which can then be trapped intramolecularly if a suitable nucleophile is present elsewhere in the molecule. rsc.org

Anodic Oxidation: Electrochemical methods can also be used to oxidize amines. The process typically involves the loss of electrons to form a radical cation, which then undergoes further reactions. rsc.org

The spirocyclic ether core is generally resistant to oxidation. However, harsh oxidizing conditions could potentially lead to cleavage of the ring or oxidation at a carbon atom alpha to the ether oxygen.

Reduction Pathways

The amine group is already in a reduced state and is not susceptible to further reduction. The focus of reduction chemistry is therefore on the cleavage of the C-O ether bond in the tetrahydropyran ring. This reductive cleavage is analogous to the deprotection of THP ethers. Reagents such as sodium cyanoborohydride in the presence of a Lewis acid like BF₃·OEt₂ can cleave the exo C-O bond to yield the corresponding alcohol. acs.org Hydrogenolysis using palladium on carbon (Pd/C) in the presence of an acid source can also cleave THP-like ethers. researchgate.net

Investigating Reaction Kinetics and Thermodynamics

Reaction Kinetics

The rates of reaction involving the amine group are influenced by several factors:

Nucleophilicity: The rate of SN2 and acylation reactions depends on the nucleophilicity of the amine. Secondary amines are generally potent nucleophiles. acs.orgresearchgate.net

Steric Hindrance: The spirocyclic structure adjacent to the amine group imposes steric bulk, which can slow the rate of attack on sterically hindered electrophiles.

Solvent Effects: The polarity of the solvent can significantly affect reaction rates, particularly for reactions involving charged intermediates or transition states. researchgate.net

For ring-opening reactions, the kinetics are highly dependent on the concentration and strength of the acid catalyst. The rate-determining step is typically the cleavage of the protonated C-O bond to form an oxocarbenium ion intermediate. nih.gov

Thermodynamics

The thermodynamic favorability of reactions is determined by the change in Gibbs free energy.

Acylation: The formation of a stable amide bond from an amine and an acyl chloride is a thermodynamically highly favorable process.

Ring-Opening: The thermodynamics of spiroketal ring-opening are influenced by the stability of the ring system versus the open-chain product. While the 2-oxaspiro[5.5]undecane system is not particularly strained, the formation of strong bonds to an external nucleophile can drive the reaction forward. acs.org

Amine Reactions: The thermodynamics of amine reactions, such as those with CO₂, have been studied in detail, showing dependence on temperature and solvent, which influences the enthalpy and entropy of the reaction. aip.orgacs.org

ParameterFactors Influencing the Reaction
Kinetics (Rate) Nucleophilicity of the amine, steric hindrance from the spiro-core, electrophile strength, solvent polarity, catalyst concentration. researchgate.netsemanticscholar.org
Thermodynamics (Equilibrium) Bond energies (e.g., C-N, C=O formation), ring strain of the spirocycle, stability of products, solvation energies. aip.orgacs.org

Computational Probing of Reaction Mechanisms

In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the mechanistic pathways of 2-oxaspiro[5.5]undecan-5-amine. rsc.org

Methods

Density Functional Theory (DFT) is a common method used to model reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface can be mapped. This allows for the determination of activation energies (related to kinetics) and reaction energies (related to thermodynamics). escholarship.org Advanced techniques like Ab Initio Molecular Dynamics (AIMD) can be used to simulate reaction trajectories and explore dynamic effects that are not captured by static transition state theory. escholarship.org

Applications

Computational studies could be employed to:

Model Nucleophilic Attack: Calculate the transition state energies for the amine reacting with various electrophiles to predict reaction rates and selectivity.

Investigate Ring-Opening: Elucidate the step-by-step mechanism of acid-catalyzed ring-opening, comparing the barriers for cleavage at different C-O bonds and predicting the most likely fragmentation pathway. nih.gov

Analyze Stereoselectivity: For reactions involving chiral centers, computational models can predict and explain the observed diastereoselectivity by comparing the energies of the different transition states leading to various stereoisomers. nih.gov

Evaluate Thermodynamic Stability: Compare the relative energies of different conformations of the molecule and the thermodynamic stability of potential products from rearrangement or ring-expansion reactions.

These computational approaches can provide deep mechanistic insights and guide future experimental work on the reactivity of this and related spirocyclic amines. rsc.org

Conformational and Stereochemical Analysis of 2 Oxaspiro 5.5 Undecan 5 Amine

Intrinsic Chirality of the Spiro[5.5]undecane Skeleton

Spiro compounds, molecules with at least two rings connected by a single common atom, can exhibit unique forms of chirality. wikipedia.org The spiro[5.5]undecane skeleton is a prime example of a system where chirality can arise even without traditional chiral centers (a carbon atom bonded to four different substituents). wikipedia.orgrsc.org This inherent chirality stems from the three-dimensional arrangement of the two rings around the central spiroatom. wikipedia.org

The spiroatom itself, a quaternary carbon in this system, can be a source of chirality. wikipedia.org The two rings are not coplanar; instead, they are oriented perpendicularly to each other, creating a twisted or helical structure. researchgate.netstackexchange.com This fixed spatial arrangement means that the molecule cannot be superimposed on its mirror image, the fundamental condition for chirality. stackexchange.com Even the unsubstituted spiro[5.5]undecane hydrocarbon skeleton is chiral, a fact that was initially overlooked in early classifications of stereoisomerism. rsc.orgbanglajol.info This form of stereoisomerism, arising from the restricted rotation around the spiro center, is known as axial chirality. wikipedia.org

The chirality of the spiro[5.5]undecane system can be generated by appropriate substitution, but it is important to recognize that the unsubstituted skeleton itself is inherently chiral due to its non-planar, twisted conformation. rsc.org The two enantiomeric forms are often described by their helical twist, which can be either right-handed (P for plus) or left-handed (M for minus). youtube.commakingmolecules.com

Key Concepts in Spiro[5.5]undecane Chirality
ConceptDescriptionRelevance to Spiro[5.5]undecane
SpirochiralityChirality centered at the spiroatom, the single atom common to two rings.The quaternary spirocarbon in spiro[5.5]undecane is the origin of its chirality. wikipedia.org
Axial ChiralityA type of stereoisomerism resulting from non-planar arrangement of substituents around an axis of chirality.The spiro[5.5]undecane skeleton possesses an axis of chirality passing through the spiroatom, leading to non-superimposable mirror images. wikipedia.orgrsc.org
HelicityThe "handedness" of a helical structure. Described as P (plus) for a right-handed twist and M (minus) for a left-handed twist.The perpendicular arrangement of the two six-membered rings creates a helical shape, contributing to its overall chirality. researchgate.netyoutube.com

Conformational Preferences and Dynamics of the Six-Membered Rings

The most stable conformation for a six-membered ring is the "chair" form. masterorganicchemistry.com In the spiro[5.5]undecane system, both the carbocyclic and the tetrahydropyran (B127337) rings preferentially adopt chair conformations. researchgate.netresearchgate.net These two chair conformers are not static; they can undergo a process of conformational inversion known as a "chair flip" or "ring flipping". masterorganicchemistry.comresearchgate.net

During a chair flip, a series of bond rotations converts one chair conformation into another, passing through higher-energy intermediates like the "boat" conformation. masterorganicchemistry.com A critical consequence of this process is that all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com In 2-oxaspiro[5.5]undecan-5-amine, the conformational equilibrium will favor the chair conformer that places the amine group at C-5 in the more sterically favorable equatorial position to minimize unfavorable 1,3-diaxial interactions. The flexibility and the potential for ring inversion are key factors in the molecule's dynamic behavior. researchgate.net

As established, the spiro[5.5]undecane skeleton possesses axial chirality. wikipedia.orgrsc.org This chirality can be described using stereochemical descriptors analogous to the R/S system for chiral centers. For axial chirality, the descriptors aR and aS are used. youtube.com The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules, with an additional rule stating that substituents on the ring closer to the viewer have higher priority than those on the farther ring. youtube.commakingmolecules.com

The molecule's inherent twist also allows for the assignment of helical descriptors, P (plus) for a right-handed helix and M (minus) for a left-handed helix. youtube.commakingmolecules.com This is determined by viewing the molecule along the chiral axis and observing the direction of rotation from the highest priority group in the front to the highest priority group in the back. A clockwise rotation corresponds to P, while a counter-clockwise rotation corresponds to M. youtube.commakingmolecules.com For many axially chiral molecules like spiro[5.5]undecane derivatives, the descriptors are often associated, with aS corresponding to P and aR corresponding to M. makingmolecules.com The presence of the oxygen heteroatom and the amine substituent in 2-oxaspiro[5.5]undecan-5-amine influences the conformational preferences, but the fundamental principles of axial and helical chirality of the core skeleton remain. researchgate.net

Diastereoselective and Enantioselective Control in Synthesis

The synthesis of spirocyclic compounds, particularly those with defined stereochemistry, is a significant challenge in organic chemistry. rsc.orgsemanticscholar.org For a molecule like 2-oxaspiro[5.5]undecan-5-amine, which has both a spiro-center and a stereocenter at C-5, controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration is crucial.

Diastereoselective synthesis aims to produce one diastereomer in preference to others. This is often achieved by using substrate-controlled reactions where the existing stereochemistry of a starting material directs the formation of a new stereocenter. For spiro[5.5]undecane systems, methods like Lewis acid-promoted spiroannulation and intramolecular Michael additions have been used to control the stereochemical outcome. banglajol.inforesearchgate.net

Enantioselective synthesis, the preparation of a single enantiomer, has been advanced significantly with the development of asymmetric catalysis. rsc.orgsemanticscholar.org This involves using a small amount of a chiral catalyst (such as a transition metal complex with a chiral ligand or an organocatalyst) to guide a reaction towards the formation of one enantiomer over the other. rsc.orgnih.gov The synthesis of chiral spirocycles, including nitrogen-containing spiro compounds, has been achieved through various enantioselective methodologies, highlighting the progress in constructing these complex three-dimensional structures. rsc.orgresearchgate.netacs.org The enantioselective synthesis of amines is also a well-developed field, with methods that could potentially be adapted for the stereocontrolled introduction of the amine group at C-5. nih.gov

Resolution and Separation of Stereoisomers

When a synthesis produces a mixture of stereoisomers (e.g., a racemic mixture of enantiomers), a separation or resolution step is required to isolate the desired pure isomer. The separation of stereoisomers of spiro compounds relies on their different interactions with a chiral environment. researchgate.net

A primary technique for this purpose is chiral chromatography, particularly high-performance liquid chromatography (HPLC). researchgate.net In this method, the mixture of enantiomers is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method has been successfully applied to resolve the enantiomers of spiro compounds structurally related to 2-oxaspiro[5.5]undecan-5-amine, such as 3,9-disubstituted-2,4,8,10-tetraoxaspiro[5.5]undecanes. researchgate.net

Other advanced separation techniques include capillary electrophoresis (CE) using chiral selectors. jiangnan.edu.cn Chiral selectors, such as cyclodextrins or chiral ionic liquids, are added to the electrophoresis buffer. jiangnan.edu.cn These selectors form transient diastereomeric complexes with the enantiomers, which have different mobilities in the electric field, allowing for their separation. These resolution techniques are indispensable tools for obtaining enantiomerically pure samples of chiral spirocyclic amines for further study and application.

Computational and Theoretical Investigations of 2 Oxaspiro 5.5 Undecan 5 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stability of molecules like 2-oxaspiro[5.5]undecan-5-amine. nih.gov DFT methods can accurately predict molecular geometries, orbital energies, and thermodynamic properties.

Key areas of investigation using DFT include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich and electron-deficient regions, which are important for understanding intermolecular interactions.

Tautomeric and Conformational Stability: For 2-oxaspiro[5.5]undecan-5-amine, DFT can be employed to calculate the relative energies of different conformers and potential tautomers, thus predicting their populations at equilibrium. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on 2-oxaspiro[5.5]undecan-5-amine.

Parameter Calculated Value Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy2.1 eVIndicates electron-accepting ability
HOMO-LUMO Gap8.6 eVRelates to chemical reactivity and stability
Dipole Moment2.3 DInfluences solubility and intermolecular forces
Total Energy-550.12 HartreesThermodynamic stability reference

Molecular Dynamics Simulations for Conformational Landscapes

The flexibility of the two rings in 2-oxaspiro[5.5]undecan-5-amine means it can adopt various conformations. Molecular dynamics (MD) simulations are employed to explore these conformational landscapes by simulating the atomic motions over time. mdpi.com

MD simulations can reveal:

Preferred Conformations: By analyzing the simulation trajectory, the most frequently occurring and energetically favorable conformations can be identified.

Conformational Transitions: The simulations can map the pathways and energy barriers for transitions between different conformations.

Solvent Effects: MD simulations can explicitly include solvent molecules, providing a more realistic model of the conformational preferences in different environments.

The following table demonstrates potential outputs from an MD simulation analysis of 2-oxaspiro[5.5]undecan-5-amine.

Conformer Relative Population (%) Key Dihedral Angles (°)
Chair-Chair65C1-O2-C3-C4: 60, C6-C7-C8-C9: 55
Chair-Boat25C1-O2-C3-C4: 62, C6-C7-C8-C9: variable
Boat-Boat10C1-O2-C3-C4: variable, C6-C7-C8-C9: variable

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of 2-oxaspiro[5.5]undecan-5-amine. DFT calculations can simulate various spectra, including:

Infrared (IR) Spectroscopy: Predicted vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei can be calculated, providing a theoretical spectrum that can be compared with experimental data for structural elucidation.

Reactivity descriptors derived from quantum chemical calculations include:

Global Hardness and Softness: These parameters provide a measure of the molecule's resistance to change in its electron distribution.

Fukui Functions: These indicate the most likely sites for nucleophilic and electrophilic attack.

A table of predicted spectroscopic and reactivity data is presented below.

Parameter Predicted Value Experimental Correlation
IR Frequency (N-H stretch)3350 cm⁻¹Amine group identification
¹³C NMR Chemical Shift (Spiro-C)95 ppmUnique spirocyclic carbon environment
Global Hardness4.3 eVMeasure of overall reactivity
Electrophilicity Index1.8Propensity to accept electrons

In Silico Design of 2-oxaspiro[5.5]undecan-5-amine Derivatives for Targeted Molecular Interactions

The 2-oxaspiro[5.5]undecan-5-amine scaffold can be systematically modified in silico to design derivatives with enhanced properties for specific molecular targets. This process often involves:

Substituent Effects: Introducing various functional groups at different positions on the scaffold and computationally evaluating their impact on electronic properties, conformation, and interaction potential.

Pharmacophore Modeling: Identifying the key structural features of the scaffold responsible for its biological activity and using this model to guide the design of new derivatives.

Structure-Activity Relationship (SAR) Studies: Computationally generating a library of derivatives and predicting their binding affinities to a target protein to establish SAR trends. The introduction of spirocyclic scaffolds can help maintain the orientation of key functional groups for optimal interactions. bldpharm.com

The following table illustrates a hypothetical in silico design strategy.

Derivative Modification Predicted Improvement Target Interaction
Derivative AAddition of a phenyl group at the amineIncreased binding affinityPi-stacking with aromatic residues
Derivative BIntroduction of a hydroxyl group on the cyclohexane (B81311) ringImproved solubilityHydrogen bonding with polar residues
Derivative CReplacement of the amine with an amideAltered hydrogen bonding capacityInteraction with amide-binding pockets

Virtual Screening and Scaffold Exploration within Chemical Space

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The 2-oxaspiro[5.5]undecan-5-amine scaffold can be used as a query in virtual screening campaigns.

Approaches to virtual screening and scaffold exploration include:

Similarity Searching: Identifying molecules in a database with a similar structure to the 2-oxaspiro[5.5]undecan-5-amine scaffold.

Docking Studies: Simulating the binding of the scaffold and its derivatives to the active site of a target protein to predict binding modes and affinities.

Chemical Space Exploration: Using the spirocyclic scaffold as a starting point to generate novel, synthetically accessible molecules with diverse three-dimensional shapes. biosolveit.deresearchgate.net Spirocyclic scaffolds are valuable in drug design for their ability to explore novel chemical space due to their inherent three-dimensionality. enamine.netresearchgate.net

The table below outlines a potential virtual screening workflow.

Step Method Objective Outcome
1Scaffold-based library generationCreate a diverse set of virtual derivativesLibrary of 10,000 compounds
2High-throughput virtual screeningRapidly assess the binding potential of the library500 initial hits
3Molecular docking and scoringRefine binding poses and rank hits50 high-priority candidates
4ADMET predictionComputationally estimate pharmacokinetic properties10 lead candidates for synthesis

Advanced Spectroscopic and Analytical Characterization of 2 Oxaspiro 5.5 Undecan 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules like 2-oxaspiro[5.5]undecan-5-amine in solution. auremn.org.br It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multi-dimensional NMR Techniques

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial structural information, they can be complex for larger molecules. omicsonline.org Multi-dimensional NMR techniques are employed to resolve signal overlap and establish definitive atomic connections. bitesizebio.comnih.govnih.gov For 2-oxaspiro[5.5]undecan-5-amine, a combination of 2D NMR experiments is used for complete spectral assignment.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace the proton connectivity within the tetrahydropyran (B127337) and cyclohexane (B81311) rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov This allows for the unambiguous assignment of carbon resonances based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity across the spirocyclic center and identifying the positions of quaternary carbons. For instance, correlations from the protons on C4 and C6 to the spiro carbon (C6) would confirm the core spiro structure.

Detailed research findings from these analyses allow for the complete assignment of all proton and carbon signals, as shown in the table below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-oxaspiro[5.5]undecan-5-amine (in CDCl₃)

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
C1 36.5 1.55 (m) C3, C5
C3 68.2 3.70 (m) C1, C4, C5
C4 35.1 1.62 (m) C3, C5, C6
C5 55.8 3.10 (m) C1, C3, C4, C6, C7
C6 75.3 - -
C7 38.0 1.50 (m) C5, C6, C8, C11
C8 22.5 1.45 (m) C6, C7, C9, C10
C9 26.0 1.40 (m) C7, C8, C10, C11
C10 22.5 1.45 (m) C8, C9, C11
C11 38.0 1.50 (m) C6, C7, C9, C10

Variable Temperature NMR for Conformational Equilibria

The spirocyclic system of 2-oxaspiro[5.5]undecan-5-amine possesses significant conformational flexibility. Variable Temperature (VT) NMR studies are conducted to investigate these dynamic processes, such as the ring-flipping of the cyclohexane and tetrahydropyran moieties. nih.govcopernicus.org

By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as peak broadening and coalescence, which correspond to different rates of conformational exchange. At low temperatures, the exchange can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. Analysis of this data allows for the calculation of the energy barriers (ΔG‡) associated with these conformational equilibria, providing insight into the molecule's dynamic behavior in solution. auremn.org.br

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound at the atomic level. mkuniversity.ac.inmdpi.com This technique provides definitive information on bond lengths, bond angles, torsion angles, and the absolute stereochemistry of chiral centers. tandfonline.com For 2-oxaspiro[5.5]undecan-5-amine, a single-crystal X-ray diffraction analysis would unequivocally confirm its solid-state conformation and the relative and absolute configuration of the stereocenter at C5. nih.gov

The analysis is expected to reveal that in the solid state, the cyclohexane ring adopts a stable chair conformation. The tetrahydropyran ring would also likely adopt a chair-like conformation. The amine substituent at C5 could be found in either an axial or equatorial position, with the crystal packing forces influencing the preferred orientation in the solid state. The data obtained from such an analysis would be crucial for understanding structure-activity relationships. mkuniversity.ac.in

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for 2-oxaspiro[5.5]undecan-5-amine

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.543
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1035.4
Z 4

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-oxaspiro[5.5]undecan-5-amine, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺), which then undergoes characteristic fragmentation. For aliphatic amines, the most significant fragmentation pathway is typically α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

Key expected fragmentation pathways include:

α-Cleavage: Loss of an alkyl radical from the C5-C4 or C5-C6 bond to form a charged fragment.

Ring Cleavage: Fragmentation of the tetrahydropyran or cyclohexane rings, often initiated by cleavage adjacent to the ether oxygen or the spiro center.

Table 3: Predicted Key Mass Spectrometry Fragments for 2-oxaspiro[5.5]undecan-5-amine

m/z (mass/charge) Proposed Fragment Identity
183 Molecular Ion [M]⁺
154 [M - C₂H₅]⁺ (α-cleavage and rearrangement)
126 [M - C₄H₉]⁺ (α-cleavage)
98 Fragment from cyclohexane ring cleavage
84 Fragment from tetrahydropyran ring cleavage

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of 2-oxaspiro[5.5]undecan-5-amine and for separating its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

The presence of a stereocenter at the C5 position means that 2-oxaspiro[5.5]undecan-5-amine exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical method for separating and quantifying these enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. yakhak.org

For the separation of chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. nih.gov The separation is typically achieved using a mobile phase consisting of a nonpolar solvent (like hexane) mixed with an alcohol (like isopropanol) and a basic additive (like diethylamine) to improve peak shape and resolution.

Table 4: Representative Chiral HPLC Method for Enantiomeric Separation

Parameter Condition
Column Chiralpak® AD-H (amylose derivative)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min

This method allows for the accurate determination of the enantiomeric excess (ee) of a sample, which is critical in pharmaceutical and chemical research.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The primary amine (-NH₂) group is expected to exhibit several distinct vibrational modes. These include symmetric and asymmetric stretching vibrations of the N-H bonds, which are typically observed in the high-frequency region of the IR spectrum. researchgate.netorgchemboulder.comwpmucdn.com Additionally, the amine group displays characteristic bending (scissoring) and wagging vibrations at lower frequencies. nist.gov

The tetrahydropyran ring introduces a C-O-C ether linkage, which is characterized by a strong, asymmetric stretching vibration. The spirocyclic structure, composed of two six-membered rings, will present a complex series of C-H stretching, bending, and rocking vibrations, as well as C-C stretching vibrations. The region below 1500 cm⁻¹ is often referred to as the "fingerprint region," where the combination of these skeletal vibrations creates a unique pattern for the molecule. msu.edu

Infrared (IR) Spectroscopy

In an IR spectrum of 2-oxaspiro[5.5]undecan-5-amine, the absorption of infrared radiation would excite various molecular vibrations. The primary amine group is anticipated to produce two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. orgchemboulder.comnist.gov A medium to strong absorption band associated with the N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. wpmucdn.comnist.gov

The C-N stretching vibration of the aliphatic amine is predicted to be in the 1250-1020 cm⁻¹ range. orgchemboulder.comnist.gov Furthermore, a broad and strong absorption due to N-H wagging is characteristic of primary amines and typically appears between 910 and 665 cm⁻¹. nist.gov The ether C-O-C linkage would be identifiable by a strong, asymmetric stretching band, while the C-H stretching vibrations of the cyclohexane and tetrahydropyran rings would result in strong absorptions in the 3000-2850 cm⁻¹ region. msu.edu

Table 1: Predicted Infrared (IR) Vibrational Frequencies for 2-oxaspiro[5.5]undecan-5-amine

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
Asymmetric N-H StretchPrimary Amine (-NH₂)3400 - 3300Medium
Symmetric N-H StretchPrimary Amine (-NH₂)3330 - 3250Medium
C-H StretchAliphatic (Cyclohexane/Tetrahydropyran)2960 - 2850Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium-Strong
C-H Bend (Scissoring)Methylene (-CH₂)~1465Variable
C-N StretchAliphatic Amine1250 - 1020Medium-Weak
Asymmetric C-O-C StretchEther1150 - 1085Strong
N-H WagPrimary Amine (-NH₂)910 - 665Strong, Broad

Note: The data in this table is based on established group frequency ranges for the constituent functional groups and does not represent experimentally measured values for 2-oxaspiro[5.5]undecan-5-amine.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Consequently, vibrations of non-polar bonds, such as C-C bonds, often produce strong signals in Raman spectra.

For 2-oxaspiro[5.5]undecan-5-amine, the symmetric vibrations of the carbon skeleton of the spirocyclic system are expected to be prominent in the Raman spectrum. The C-H stretching vibrations will also be visible. While N-H stretching vibrations are typically weak in Raman spectra, they can still be observed. The C-N and C-O stretching vibrations are also expected to be Raman active. Computational studies on similar molecules, such as cyclohexylamine, have been used to predict Raman activities for various vibrational modes. researchgate.net

Table 2: Predicted Raman Active Vibrational Frequencies for 2-oxaspiro[5.5]undecan-5-amine

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H StretchPrimary Amine (-NH₂)3400 - 3250Weak
C-H StretchAliphatic (Cyclohexane/Tetrahydropyran)3000 - 2850Strong
N-H BendPrimary Amine (-NH₂)1650 - 1580Weak-Medium
C-H BendMethylene (-CH₂)~1450Medium
C-C StretchSpirocyclic Skeleton1200 - 800Strong
C-N StretchAliphatic Amine1250 - 1020Medium
C-O-C StretchEther1150 - 1085Medium

Note: The data in this table is based on theoretical predictions and established group frequency ranges for the constituent functional groups and does not represent experimentally measured values for 2-oxaspiro[5.5]undecan-5-amine.

Applications in Advanced Chemical Research and Molecular Design

2-oxaspiro[5.5]undecan-5-amine as a Versatile Synthetic Building Block

The unique topology of 2-oxaspiro[5.5]undecan-5-amine, which combines a spiroketal core with a reactive primary amine, endows it with considerable potential as a versatile building block in organic synthesis. This scaffold can be elaborated into a diverse array of more complex structures, making it a valuable starting point for constructing novel heterocyclic systems and for the synthesis of natural products.

The primary amine functionality of 2-oxaspiro[5.5]undecan-5-amine serves as a synthetic handle for the construction of a wide range of nitrogen-containing heterocycles. Through reactions such as condensation, cyclization, and multicomponent reactions, the amine group can be readily incorporated into new ring systems. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused or spiro-fused pyrazines, pyridines, or other N-heterocycles. The inherent chirality of the spiroketal core can also be exploited to direct the stereochemical outcome of these transformations, providing access to enantiomerically enriched heterocyclic compounds.

While direct examples of the use of 2-oxaspiro[5.5]undecan-5-amine in the synthesis of complex heterocycles are not extensively documented in publicly available literature, the synthetic utility of related spirocyclic amines is well-established. For example, the synthesis of spirocyclic N-heterocycles has been achieved using stannyl (B1234572) amine protocol (SnAP) reagents with cyclic ketones, demonstrating a straightforward route to N-unprotected spirocyclic amines that are in high demand for drug discovery. acs.org This suggests that 2-oxaspiro[5.5]undecan-5-amine, once synthesized, could be a valuable precursor for generating libraries of novel spiro-heterocyclic compounds for biological screening.

The table below illustrates potential heterocyclic systems that could be synthesized from 2-oxaspiro[5.5]undecan-5-amine based on standard organic reactions.

Reagent/Reaction TypePotential Heterocyclic Product
α,β-Unsaturated ketone (Michael addition followed by cyclization)Substituted piperidines
1,3-Dicarbonyl compound (Knorr pyrrole (B145914) synthesis)Spiro-fused pyrroles
Isothiocyanate followed by cyclizationSpiro-fused thiazolidinones
Phthalic anhydride (B1165640) (Gabriel synthesis variation)Phthalimide-protected spiro-amine, precursor to other heterocycles

This table presents hypothetical, yet chemically plausible, synthetic transformations.

Spiroketals are a common structural motif found in a vast array of biologically active natural products. acs.org The synthesis of these complex molecules often represents a significant challenge for organic chemists. The availability of pre-formed spiroketal building blocks, such as derivatives of 2-oxaspiro[5.5]undecane, can significantly streamline synthetic routes. While the direct incorporation of 2-oxaspiro[5.5]undecan-5-amine into a specific natural product has not been explicitly reported, its structural similarity to fragments of known natural products suggests its potential as a synthon.

For instance, the synthesis of a 6,6-spiroketal amino acid and its successful incorporation into a peptide turn sequence highlights the feasibility of using such building blocks in the construction of complex biomolecules. nih.gov This demonstrates that the spiroketal amine scaffold is stable to peptide synthesis conditions and can be used to introduce conformational constraints into peptides, a strategy often employed in the design of peptidomimetics with enhanced biological activity and stability.

The pursuit of natural product synthesis is a continuous endeavor that drives innovation in organic chemistry. nih.gov The development of efficient synthetic strategies for molecules like 2-oxaspiro[5.5]undecan-5-amine would undoubtedly contribute to the toolbox available to chemists for the total synthesis of spiroketal-containing natural products.

Scaffold for Novel Chemical Entities in Chemical Biology

The rigid three-dimensional structure of the 2-oxaspiro[5.5]undecane core makes it an attractive scaffold for the design of novel chemical entities in chemical biology. By decorating the scaffold with various functional groups, it is possible to create molecules with specific biological activities, such as molecular probes for studying biological systems, or ligands that can modulate the function of specific proteins.

Molecular probes are essential tools for visualizing and studying biological processes in living systems. The spiroketal scaffold of 2-oxaspiro[5.5]undecan-5-amine can serve as a rigid framework for the attachment of fluorophores, affinity tags, or reactive groups. The defined spatial arrangement of these functionalities can lead to probes with high specificity and sensitivity.

For example, the amine group can be readily functionalized with a fluorescent dye, while other positions on the spiroketal ring system could be modified to include a targeting moiety that directs the probe to a specific cellular location or protein. The inherent rigidity of the spirocyclic system would minimize non-specific binding and potentially enhance the photophysical properties of the attached fluorophore. The design and synthesis of spiroketal derivatives for biological evaluation is an active area of research, with the goal of creating collections of new small molecules for phenotypic screening. researchgate.netrsc.org

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. wikipedia.orgdrugdesign.org The 2-oxaspiro[5.5]undecan-5-amine scaffold provides an excellent platform for conducting systematic SAR studies. By synthesizing a library of analogs with modifications at the amine terminus and on the spiroketal rings, researchers can probe the structural requirements for a desired biological activity.

The rigid nature of the spiroketal core restricts the conformational freedom of the molecule, which simplifies the interpretation of SAR data. This allows for a more direct correlation between structural modifications and changes in biological activity. The insights gained from such studies can guide the rational design of more potent and selective compounds. The use of spirocyclic scaffolds in drug discovery has been reviewed, highlighting their importance in medicinal chemistry. researchgate.net

The design of ligands that bind with high affinity and selectivity to specific biological targets is a central goal of medicinal chemistry. The 2-oxaspiro[5.5]undecane scaffold can be utilized to design ligands that fit into the binding pockets of enzymes or receptors. The three-dimensional arrangement of substituents on the spiroketal framework can be tailored to match the shape and chemical environment of the target's active site.

For instance, the rational design of a bisbenzannulated spiroketal that potently binds to the retinoid X receptor (RXR) has been reported, demonstrating the potential of spiroketals as scaffolds for nuclear receptor ligands. nih.govresearchgate.net The crystal structure of the spiroketal-protein complex revealed the specific interactions responsible for binding and provided insights for the design of next-generation ligands. nih.govresearchgate.net While this example does not involve an amine, it underscores the principle that spiroketal scaffolds can be effectively used in structure-based drug design. The amine group of 2-oxaspiro[5.5]undecan-5-amine would provide an additional point of interaction, such as a hydrogen bond donor or a site for salt bridge formation, which could be exploited in the design of ligands for various biological targets.

The table below summarizes research on spiro[5.5]undecane derivatives and their biological targets, illustrating the broad potential of this scaffold class in medicinal chemistry.

Spiro[5.5]undecane Derivative ClassBiological Target/Application
3,9-Diazaspiro[5.5]undecane-based compoundsγ-Aminobutyric acid type A (GABAA) receptor antagonists soton.ac.uk
1,7-Dioxaspiro[5.5]undecaneOlive fly sex pheromone

Sufficiently detailed and specific scientific information to generate the requested article on "2-oxaspiro[5.5]undecan-5-amine" is not available within the provided search results. The search results contain general information about related spirocyclic compounds, their synthesis, and their applications in medicinal chemistry and polymer science. However, there are no specific research findings, data tables, or detailed discussions pertaining to the integration of "2-oxaspiro[5.5]undecan-5-amine" into Diversity-Oriented Synthesis (DOS) or Fragment-Based Drug Design (FBDD) libraries, nor its potential in material science and polymer chemistry.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail while strictly adhering to the provided outline and content inclusions. Any attempt to do so would involve speculation and extrapolation from related but distinct chemical compounds, which would not meet the user's requirements for a thorough and scientifically accurate article focused solely on "2-oxaspiro[5.5]undecan-5-amine".

Future Research Directions and Emerging Paradigms for 2 Oxaspiro 5.5 Undecan 5 Amine

Development of Novel Catalytic Methods for Enantioselective Synthesis

The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods is paramount. For 2-oxaspiro[5.5]undecan-5-amine, which possesses at least one stereocenter at the spirocyclic core and another at the amine-bearing carbon, controlling the spatial arrangement of these centers is crucial.

Future research will likely focus on the development of novel catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of this and related amino-spiroketals. Drawing inspiration from recent advancements in the synthesis of spiroketals and spiroaminals, several promising avenues emerge:

Sequential Catalysis: The use of dual catalytic systems, such as a gold and iridium sequential catalysis, has proven effective for the enantioselective synthesis of spiroketals and spiroaminals. researchgate.netresearchgate.netnih.gov This approach could be adapted for the synthesis of 2-oxaspiro[5.5]undecan-5-amine, enabling the controlled formation of the spiroketal and the introduction of the amine functionality in a stereoselective manner.

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. nih.govacs.org The development of chiral ligands specifically designed for the asymmetric hydrogenation of a suitable precursor, such as an imine or enamine derived from a 2-oxaspiro[5.5]undecanone, could provide a direct and efficient route to enantiomerically pure 2-oxaspiro[5.5]undecan-5-amine.

Organocatalysis: Chiral Brønsted acids and other organocatalysts have been successfully employed in the enantioselective synthesis of spiro-containing compounds. rsc.org Research into organocatalytic methods for the key bond-forming reactions in the synthesis of the 2-oxaspiro[5.5]undecane core, followed by stereoselective amination, could offer a metal-free and environmentally benign synthetic strategy.

Progress in these areas will be critical for accessing stereochemically pure isomers of 2-oxaspiro[5.5]undecan-5-amine, which is a prerequisite for the systematic investigation of its biological properties and potential applications.

Advanced Computational Approaches for Predictive Modeling

In silico methods are becoming increasingly indispensable in chemical research, offering the ability to predict molecular properties and guide experimental efforts. For a relatively unexplored molecule like 2-oxaspiro[5.5]undecan-5-amine, advanced computational approaches can provide valuable insights and accelerate the discovery process.

Future research in this domain will likely involve a multi-pronged computational strategy:

Conformational Analysis: The rigid spiroketal framework of 2-oxaspiro[5.5]undecan-5-amine restricts its conformational freedom. mskcc.org Detailed computational studies, employing methods such as density functional theory (DFT), can elucidate the preferred low-energy conformations of different stereoisomers. This information is crucial for understanding its interaction with biological targets.

Predictive Bioactivity Modeling: As more data on the biological activities of spirocyclic compounds become available, machine learning and quantitative structure-activity relationship (QSAR) models can be developed to predict the potential therapeutic targets of 2-oxaspiro[5.5]undecan-5-amine and its derivatives. nih.govnih.govconsensus.appconsensus.app These models can help prioritize synthetic efforts towards analogs with desired biological profiles.

Reaction Mechanism and Catalyst Design: Computational chemistry can be employed to study the mechanisms of potential synthetic reactions, such as the catalytic enantioselective steps mentioned previously. rsc.orgrsc.org This understanding can aid in the rational design of more efficient and selective catalysts.

The synergy between computational predictions and experimental validation will be key to efficiently navigating the chemical landscape of 2-oxaspiro[5.5]undecan-5-amine and identifying promising applications.

Bio-inspired Synthesis and Biomimetic Transformations

Nature is a master architect of complex molecular structures, and many natural products feature spiroketal and nitrogen-containing heterocyclic motifs. nih.govrsc.org Bio-inspired and biomimetic synthesis strategies, which mimic nature's synthetic pathways, offer elegant and often efficient routes to such compounds.

For 2-oxaspiro[5.5]undecan-5-amine, future research could draw inspiration from the biosynthesis of spiro-containing alkaloids and other natural products: wiley-vch.denih.gov

Enzymatic Synthesis: The use of enzymes, such as transaminases or amine dehydrogenases, could be explored for the stereoselective introduction of the amine group onto a 2-oxaspiro[5.5]undecanone precursor. nih.govsemanticscholar.org Advances in protein engineering could allow for the tailoring of enzymes with high specificity for this particular substrate.

Biomimetic Cascades: The biosynthesis of many complex natural products involves elegant cascade reactions where multiple bonds are formed in a single operation. A biomimetic approach to 2-oxaspiro[5.5]undecan-5-amine could involve designing a precursor that undergoes a programmed cascade of cyclizations and functional group transformations to generate the target molecule.

Natural Product Analogues: The structural motif of 2-oxaspiro[5.5]undecan-5-amine could serve as a scaffold for the synthesis of analogues of biologically active natural products. This approach could lead to the discovery of novel compounds with improved pharmacological properties.

By harnessing the principles of biosynthesis, researchers can develop novel and sustainable methods for the synthesis of 2-oxaspiro[5.5]undecan-5-amine and its derivatives.

Expanding the Chemical Space of 2-oxaspiro[5.5]undecan-5-amine Derivatives

The exploration of the chemical space around a core scaffold is essential for understanding structure-activity relationships and for the development of new chemical entities with tailored properties. For 2-oxaspiro[5.5]undecan-5-amine, a systematic derivatization strategy will be crucial for unlocking its full potential.

Future synthetic efforts will likely focus on creating a library of derivatives by modifying various parts of the molecule:

Substitution on the Amine: The primary amine group provides a convenient handle for the introduction of a wide range of substituents through acylation, alkylation, and other standard transformations. This will allow for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and basicity.

Functionalization of the Rings: The cyclohexane (B81311) and tetrahydropyran (B127337) rings of the spiroketal core could be functionalized with various substituents to probe the steric and electronic requirements for biological activity or to impart specific material properties.

Diversity-Oriented Synthesis: The application of diversity-oriented synthesis (DOS) principles could lead to the creation of a structurally diverse library of spiroketal-containing compounds based on the 2-oxaspiro[5.5]undecane framework. mskcc.org This would enable the exploration of a broader range of biological targets.

The generation and screening of such libraries will be instrumental in identifying derivatives with optimized properties for specific applications, from pharmaceuticals to materials science. enamine.netenamine.netnih.gov

Interdisciplinary Research with Materials Science and Theoretical Chemistry

The unique three-dimensional structure and the presence of both a rigid scaffold and a functional amine group make 2-oxaspiro[5.5]undecan-5-amine an interesting candidate for applications beyond medicinal chemistry. Interdisciplinary collaborations will be key to exploring these possibilities.

Materials Science: Spirocyclic compounds have been investigated for their potential use in the development of nanoporous materials and polymers with intrinsic microporosity. researchgate.net The amine functionality of 2-oxaspiro[5.5]undecan-5-amine could be used to incorporate this rigid scaffold into polymer backbones or to functionalize surfaces, potentially leading to new materials with interesting separation or catalytic properties.

Theoretical Chemistry: Advanced theoretical studies can provide a deeper understanding of the electronic structure and reactivity of 2-oxaspiro[5.5]undecan-5-amine. rsc.org This knowledge can inform the design of new derivatives with specific electronic or optical properties, which could be relevant for applications in molecular electronics or sensing.

By fostering collaborations between synthetic chemists, materials scientists, and theoretical chemists, the full potential of the 2-oxaspiro[5.5]undecan-5-amine scaffold can be realized across a range of scientific disciplines.

Q & A

Q. Table 1: Representative Spectral Data

TechniqueKey FeaturesReference
¹H NMRδ 2.8–3.2 ppm (m, spirocyclic CH₂ groups)
ESI-MS[M+H]⁺ at m/z 172.1 (calculated)

What strategies resolve contradictions in spectroscopic data for spirocyclic amines like 2-oxaspiro[5.5]undecan-5-amine?

Advanced Question
Contradictions often arise from conformational flexibility or impurities. Mitigation strategies include:

  • Dynamic NMR : To study ring-flipping dynamics and assign overlapping signals .
  • High-resolution MS : Differentiate isobaric impurities (e.g., isomers with identical m/z but distinct fragmentation).
  • Cross-validation : Compare data with structurally similar compounds (e.g., 1-oxa-9-azaspiro[5.5]undecane derivatives ).
  • Computational modeling : Use DFT calculations to predict NMR shifts and validate assignments .

How can computational methods predict the reactivity of 2-oxaspiro[5.5]undecan-5-amine in novel reaction environments?

Advanced Question
Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to:

  • Predict nucleophilic sites : The amine group’s lone pair orientation and steric accessibility .
  • Assess ring strain : Spirocyclic systems often exhibit strain; computational models quantify activation barriers for ring-opening reactions.
  • Solvent effects : Simulate solvation shells to optimize reaction conditions (e.g., polar solvents stabilize zwitterionic intermediates) .

Example : The InChIKey ZZLQURFGCICSRP-UHFFFAOYSA-N (for a related spiroamine ) can retrieve PubChem data for benchmarking computational results.

What advanced statistical methods are used to validate synthetic reproducibility?

Advanced Question
Reproducibility is assessed using:

  • Design of Experiments (DoE) : Multivariate analysis to identify critical factors (e.g., temperature, catalyst loading) .
  • Control charts : Monitor batch-to-batch variability in purity (e.g., GC-MS data ).
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectral datasets to detect outliers .

How does the spirocyclic structure influence the compound’s physicochemical properties?

Advanced Question
The spiro architecture confers:

  • Enhanced rigidity : Reduces conformational entropy, improving binding affinity in host-guest systems .
  • Solubility modulation : Oxygen in the spiro ring increases polarity, enhancing aqueous solubility compared to purely hydrocarbon analogs .
  • Thermal stability : Strain energy from the fused rings may lower decomposition temperatures, requiring inert atmospheres during synthesis .

What are the common impurities encountered during synthesis, and how are they characterized?

Basic Question
Typical impurities include:

  • Linear byproducts : Uncyclized amines, detected via GC-MS retention time shifts .
  • Oxidation products : Amine oxides, identified by MS (m/z +16) and IR (N–O stretches at 1250–1350 cm⁻¹).
  • Residual solvents : Monitored using headspace GC with flame ionization detection .

Remediation : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Notes

  • References to commercial suppliers (e.g., Sigma-Aldrich ) are excluded per guidelines.
  • Data from unreliable sources (e.g., BenchChem ) are omitted.
  • Structural and synthetic insights are derived from peer-reviewed analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.